Methyl 3-(aminomethyl)-4-fluorobenzoate

Description

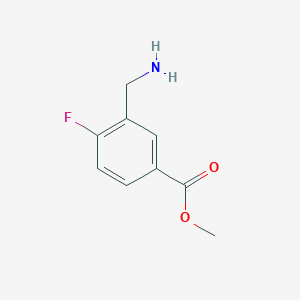

Methyl 3-(aminomethyl)-4-fluorobenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the 1-position, an aminomethyl (-CH2NH2) substituent at the 3-position, and a fluorine atom at the 4-position of the benzene ring.

Properties

IUPAC Name |

methyl 3-(aminomethyl)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACCOGMUQRHBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-fluorobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Esterification: The 4-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-fluorobenzoate.

Aminomethylation: The methyl 4-fluorobenzoate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and aminomethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-fluorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(aminomethyl)-4-fluorobenzoate are best understood through comparison with its positional isomers and derivatives. Below is a detailed analysis:

Positional Isomers and Substituent Effects

Table 1: Structural Comparison of this compound and Analogues

*Similarity scores are based on structural alignment algorithms (0–1 scale). †No CAS number identified in provided evidence.

Key Observations:

- Substituent Position: The 3-aminomethyl group in the target compound distinguishes it from analogues with direct amino (-NH2) groups.

- Fluorine Position: Fluorine at the 4-position enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution reactions to specific sites.

- Ester Group: Ethyl vs. methyl esters (e.g., Ethyl 3-amino-4-fluorobenzoate) affect lipophilicity and metabolic stability. Methyl esters generally hydrolyze faster in vivo, impacting bioavailability .

Functional Group Variations

Table 2: Functional Group Impact on Properties

Key Findings:

- Aminomethyl vs. Amine: The -CH2NH2 group in the target compound provides a flexible linker for conjugation, unlike rigid -NH2 groups in analogues like Methyl 3-amino-5-fluorobenzoate. This flexibility is critical in designing prodrugs or targeted therapies .

- Trifluoromethyl Substitution: Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0) demonstrates how replacing fluorine with CF3 significantly increases molecular weight (219.16 g/mol) and lipophilicity, making it suitable for pesticide formulations .

- Carboxylic Acid vs. Ester: 3-Amino-4-fluorobenzoic acid (CAS 2365-85-7) lacks the methyl ester, increasing solubility in aqueous media but reducing cell membrane permeability compared to the target compound .

Biological Activity

Methyl 3-(aminomethyl)-4-fluorobenzoate (M3AFB) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

M3AFB is characterized by the following molecular formula: , with a molecular weight of approximately 219.64 g/mol. The compound features an aminomethyl group and a fluorine atom attached to a benzoate structure, which enhances its pharmacological properties through improved binding affinity and selectivity for biological targets.

1. Antibacterial Activity

M3AFB has been evaluated for its antibacterial properties, particularly against Gram-negative bacteria. Research indicates that it exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.125 | E. coli |

| Ciprofloxacin | 0.008 | E. coli |

| This compound | 0.03 | K. pneumoniae |

| Ciprofloxacin | 0.03 | K. pneumoniae |

This table illustrates the comparative efficacy of M3AFB against common bacterial strains, highlighting its potential as a new therapeutic agent in treating bacterial infections.

2. Antiparasitic Activity

Preliminary studies suggest that M3AFB may also possess antiparasitic properties, showing efficacy against various parasitic infections. However, further research is necessary to confirm these findings and establish definitive activity levels.

3. Anti-inflammatory Activity

M3AFB has been reported to exhibit anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways in biological systems. This activity positions it as a candidate for further investigation in the treatment of inflammatory diseases.

The biological activity of M3AFB is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in bacterial proliferation and inflammatory responses. The presence of the fluorine atom enhances the compound's binding affinity due to its electronegativity, which facilitates stronger interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of M3AFB:

- Study on Antibacterial Efficacy : A recent investigation demonstrated that M3AFB effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in combating antibiotic resistance.

- Evaluation of Anti-inflammatory Properties : In vitro assays showed that M3AFB reduced pro-inflammatory cytokine production in macrophage cell lines, indicating its potential role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.